![molecular formula C18H29NO B5050474 1-[5-(mesityloxy)pentyl]pyrrolidine](/img/structure/B5050474.png)
1-[5-(mesityloxy)pentyl]pyrrolidine
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine synthesis involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A variety of synthetic strategies have been used, including the reaction of primary amines with diols .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine and its derivatives are involved in various chemical reactions. For example, the combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Mechanism of Action
While the mechanism of action for “1-[5-(mesityloxy)pentyl]pyrrolidine” is not specifically mentioned, pyrrolidine and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(2,4,6-trimethylphenoxy)pentyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-13-16(2)18(17(3)14-15)20-12-8-4-5-9-19-10-6-7-11-19/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLUKXHIDHLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCN2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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